N'-(3,4-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-26-17-6-5-15(11-18(17)27-2)22-20(25)19(24)21-12-16(14-7-10-28-13-14)23-8-3-4-9-23/h5-7,10-11,13,16H,3-4,8-9,12H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWBRZXFZUJVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3,4-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 342.4 g/mol. The structure features a 3,4-dimethoxyphenyl group linked to a pyrrolidine and thiophene moiety, which may contribute to its biological activities.
The biological activity of this compound may be attributed to its interactions with various receptors and enzymes in the body.
- G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that the compound may act as an agonist or antagonist at specific GPCRs, influencing intracellular signaling pathways that regulate cellular functions such as proliferation and apoptosis .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes linked to inflammatory and metabolic pathways. Such inhibition could lead to therapeutic effects in conditions like cancer and chronic inflammation.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to modulate cellular responses:
- Cell Proliferation : Research indicates that this compound can inhibit the growth of various cancer cell lines, suggesting potential anticancer properties.
- Apoptosis Induction : The compound has been shown to induce apoptosis in human cancer cells through the activation of caspase pathways, which are critical for programmed cell death.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound:
| Study Type | Organism | Findings |
|---|---|---|
| Pharmacokinetics | Mice | Demonstrated favorable absorption and distribution |
| Efficacy | Rats | Reduced tumor size in xenograft models |
| Toxicity | Rats | No significant adverse effects at therapeutic doses |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Therapy : A study involving xenograft models of breast cancer showed that treatment with this compound resulted in a significant reduction in tumor growth compared to controls.
- Neuroprotective Effects : Another case study explored its neuroprotective properties in models of neurodegenerative diseases, revealing that the compound could mitigate neuronal damage by reducing oxidative stress markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
